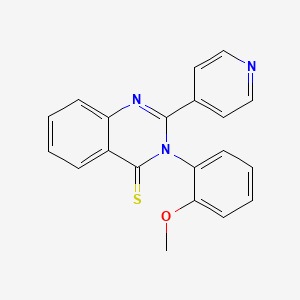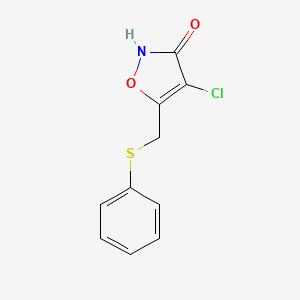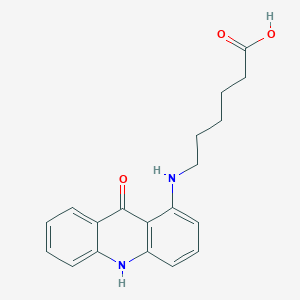
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is a compound with a molecular formula of C19H20N2O3 and a molecular weight of 324.37 g/mol . This compound is part of the acridine family, which is known for its diverse biological and photochemical properties . Acridine derivatives have been extensively studied for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial and protozoal infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine with hexanoic acid derivatives. One common method involves the use of triethylamine and ethylchloroformate as reagents . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods. For example, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 . This method offers a high yield and is considered more environmentally friendly compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine core.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a range of functionalized acridine compounds.
科学的研究の応用
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating cancer, Alzheimer’s disease, and infections.
Industry: Utilized in the development of materials with specific photochemical properties.
作用機序
The mechanism of action of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid primarily involves DNA intercalation . This process can disrupt the normal function of DNA and related enzymes, leading to various biological effects. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
9-oxo-9,10-dihydroacridine: A precursor in the synthesis of various acridine derivatives.
Uniqueness
6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is unique due to its specific combination of the acridine core and hexanoic acid moiety. This structure allows it to exhibit a range of biological and photochemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
141523-41-3 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
6-[(9-oxo-10H-acridin-1-yl)amino]hexanoic acid |
InChI |
InChI=1S/C19H20N2O3/c22-17(23)11-2-1-5-12-20-15-9-6-10-16-18(15)19(24)13-7-3-4-8-14(13)21-16/h3-4,6-10,20H,1-2,5,11-12H2,(H,21,24)(H,22,23) |
InChIキー |
DDMRNSZDACFESM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
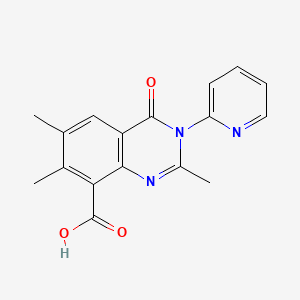
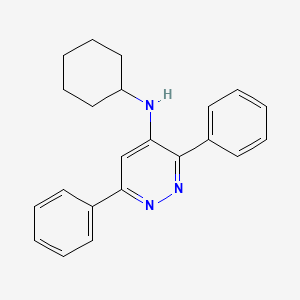
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)

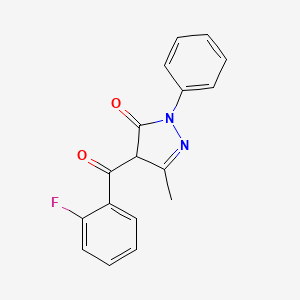
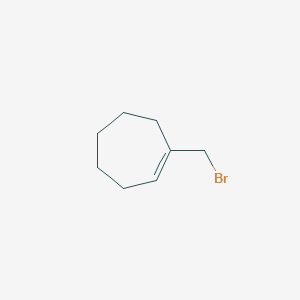

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
